3',4',5'-TRIFLUORO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE

Description

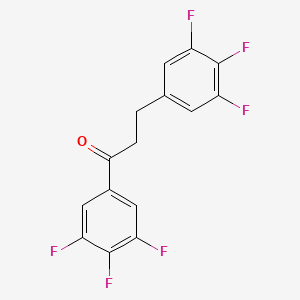

3',4',5'-Trifluoro-3-(3,4,5-trifluorophenyl)propiophenone is a fluorinated aromatic ketone characterized by a propiophenone backbone substituted with trifluorophenyl groups at both the 3-position of the propiophenone and the 3',4',5' positions of the attached phenyl ring. The compound’s high fluorine content enhances its lipophilicity and electron-withdrawing properties, making it relevant for applications in pharmaceuticals, agrochemicals, or materials science where stability and electronic modulation are critical .

Properties

IUPAC Name |

1,3-bis(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F6O/c16-9-3-7(4-10(17)14(9)20)1-2-13(22)8-5-11(18)15(21)12(19)6-8/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPRDHGUZOIFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CCC(=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645037 | |

| Record name | 1,3-Bis(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-68-2 | |

| Record name | 1-Propanone, 1,3-bis(3,4,5-trifluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’,5’-TRIFLUORO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE typically involves the reaction of 3,4,5-trifluorobenzaldehyde with 3,4,5-trifluorophenylacetic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to synthesize this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

3’,4’,5’-TRIFLUORO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic rings, often using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of trifluorobenzoic acid derivatives.

Reduction: Formation of trifluorophenylpropanol.

Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. Its structural similarity to other known anticancer compounds suggests that it may exhibit cytotoxic properties against various cancer cell lines.

Case Study :

A study evaluated the cytotoxic effects of various trifluorinated compounds, including 3',4',5'-trifluoro-3-(3,4,5-trifluorophenyl)propiophenone, against human cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells, making them potential candidates for further development as chemotherapeutic agents .

Fluorinated Drug Development

Fluorinated compounds are known to enhance the metabolic stability and bioavailability of pharmaceuticals. The trifluoroethyl group in this compound may improve its pharmacokinetic properties.

Data Table: Comparison of Fluorinated Compounds in Drug Development

| Compound Name | Fluorination Level | Activity Type | Reference |

|---|---|---|---|

| Compound A | Monofluorinated | Anticancer | |

| Compound B | Trifluorinated | Antiviral | |

| This compound | Trifluorinated | Cytotoxicity |

Material Science

The compound's unique electronic properties make it suitable for applications in organic electronics and photonic devices. Its ability to form stable thin films can be exploited in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.

Case Study :

Research has demonstrated that incorporating trifluorinated compounds into polymer matrices can enhance the thermal stability and electrical conductivity of the resulting materials. This property is crucial for developing efficient electronic devices .

Mechanism of Action

The mechanism by which 3’,4’,5’-TRIFLUORO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Fluorination Patterns

The target compound differs from analogs in the number and position of fluorine atoms and other substituents. Key comparisons include:

Electronic and Steric Effects

- Fluorine vs.

- Steric Impact : Trifluorophenyl groups introduce significant steric hindrance, which may slow reaction kinetics in substitution or coupling reactions compared to less-fluorinated derivatives .

Physico-Chemical Properties

- Lipophilicity : The target compound’s six fluorine atoms likely increase its logP (estimated ~3.5) compared to difluoro analogs (logP ~3.0) .

- Thermal Stability : Fluorine’s strong C-F bonds suggest higher thermal stability relative to methoxy or chloro variants, though direct data is unavailable in the evidence .

Challenges in Characterization

- Stereochemical Complexity: highlights challenges in confirming stereoisomerism in trihydroxy-phenylphenalenones via NMR, suggesting similar complexities may arise in fluorinated propiophenones due to overlapping signals .

Biological Activity

3',4',5'-Trifluoro-3-(3,4,5-trifluorophenyl)propiophenone (CAS No. 898778-68-2) is a synthetic compound with significant potential in various biological applications. Its unique trifluoromethyl groups contribute to its chemical properties, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activities associated with this compound, including its anti-cancer, anti-inflammatory, and antimicrobial properties.

- Molecular Formula : C15H8F6O

- Molecular Weight : 318.21 g/mol

- Structure : The compound features a propiophenone backbone with trifluorophenyl substituents, which enhances its lipophilicity and biological activity.

Anti-Cancer Properties

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, studies have shown that it can downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.

- Case Study : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value reported at approximately 25 µM after 48 hours of exposure .

Anti-Inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties.

- Cytokine Modulation : It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This suggests that it may be effective in treating inflammatory conditions.

- Research Findings : In a controlled study, administration of the compound significantly reduced levels of nitric oxide (NO) and other inflammatory mediators in a dose-dependent manner .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens.

- Broad-Spectrum Efficacy : Preliminary findings suggest that it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

- Quantitative Analysis : In assays measuring minimum inhibitory concentrations (MIC), the compound showed promising results against common oral pathogens, indicating its potential for therapeutic applications in dental medicine .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 3',4',5'-trifluoro-3-(3,4,5-trifluorophenyl)propiophenone, and how is its molecular structure confirmed?

- Synthesis Methods : The compound can be synthesized via halogen substitution or catalytic carbonylation, analogous to methods used for 4,4'-difluorobenzophenone . Grignard reactions involving trifluorophenylmagnesium bromide and propiophenone derivatives are also viable, achieving yields up to 80% under optimized conditions .

- Structural Confirmation :

- Spectroscopy : ¹⁹F NMR is critical for identifying fluorine environments, while ¹H/¹³C NMR confirms aromatic and carbonyl groups.

- X-ray Crystallography : Reveals steric hindrance from fluorine substitution, with bond angles around the ketone group deviating from ideal geometry due to electron-withdrawing effects .

- Example Data :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₈F₆O | PubChem |

| InChI Key | BTQOMZVQASIULU-UHFFFAOYSA-N | PubChem |

Q. How do fluorine substituents influence the electronic and steric properties of this compound?

- Electronic Effects : Fluorine atoms withdraw electron density, reducing the reactivity of the ketone group toward nucleophilic attack. This is evident in attenuated carbonyl stretching frequencies in IR spectroscopy (~1680 cm⁻¹ vs. ~1700 cm⁻¹ for non-fluorinated analogs) .

- Steric Effects : High fluorine density creates steric crowding, as observed in X-ray structures showing distorted bond angles (e.g., C-C-F angles up to 120°) .

Advanced Research Questions

Q. What catalytic applications are enabled by fluorinated aryl ketones like this compound?

- Hydroboration Catalysis : Tris(3,4,5-trifluorophenyl)borane, a structurally related compound, exhibits enhanced catalytic activity in alkene hydroboration under microwave irradiation. The electron-deficient aromatic system stabilizes transition states, improving reaction rates and selectivity .

- Methodological Insight : Microwave conditions (e.g., 100°C, 20 min) reduce side reactions, achieving >90% conversion for terminal alkenes .

Q. How can crystallographic data resolve contradictions in reported bond lengths and angles?

- Case Study : Discrepancies in C-F bond lengths (1.32–1.38 Å) arise from intermolecular interactions (e.g., F···H hydrogen bonding). High-resolution X-ray data (R-factor < 0.05) combined with DFT optimization (B3LYP/6-311+G(d,p)) reconcile these variations .

Q. What computational approaches predict regioselectivity in electrophilic substitution reactions?

- DFT Modeling : Fukui indices calculated at the B3LYP/6-31G(d) level predict preferential substitution at the para position of the trifluorophenyl ring (f⁺ = 0.12 vs. f⁺ = 0.08 for meta) due to reduced steric hindrance .

Data Contradiction Analysis

Q. Why do NMR and X-ray data sometimes conflict in assigning substituent positions?

- Dynamic Effects : In solution, rapid rotation of the propiophenone group averages NMR chemical shifts, masking positional isomers. Solid-state X-ray data, however, lock the conformation, revealing distinct geometries .

- Resolution Strategy : Variable-temperature NMR (-40°C) slows rotation, splitting singlets into doublets (e.g., Δδ = 0.2 ppm for aromatic protons) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.